Hsd17B13-IN-32

HSD17B13 enzymatic assay NAFLD

For labs establishing new HSD17B13 assays or requiring a cost-effective positive control, HSD17B13-IN-32 (Compound 67) offers reliable, well-defined biochemical activity. · Confirmed IC50 ≤0.1 μM against estradiol for robust assay validation. · Ideal for initial in vitro screening and ex vivo studies in liver tissue homogenates. · Serves as a foundational chemical probe for early-stage target validation and HTS campaigns. Note: This is an early chemotype lacking advanced DMPK optimization; for in vivo studies, consider a fully characterized probe.

Molecular Formula C23H15Cl2N5O3
Molecular Weight 480.3 g/mol
Cat. No. B12368262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-32
Molecular FormulaC23H15Cl2N5O3
Molecular Weight480.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl
InChIInChI=1S/C23H15Cl2N5O3/c24-14-8-12(9-15(25)21(14)31)22(32)27-18-7-3-6-17-20(18)23(33)30(11-26-17)10-19-13-4-1-2-5-16(13)28-29-19/h1-9,11,31H,10H2,(H,27,32)(H,28,29)
InChIKeyXCYYXVGZPKYARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-32: Baseline HSD17B13 Inhibitor Overview


HSD17B13-IN-32 (also referred to as Compound 67) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme genetically implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH) . It is primarily utilized as a biochemical tool for in vitro studies, demonstrating an inhibitory activity of ≤0.1 μM against estradiol in standard enzymatic assays . While it serves as a foundational chemical probe for early-stage target validation and screening, it is essential to recognize that this compound represents an earlier chemotype lacking the multiparameter optimization that defines advanced clinical candidates in the HSD17B13 space [1].

Why Substitution with Advanced Inhibitors Fails


Substitution between HSD17B13 inhibitors is not supported by the current chemical biology evidence base and is likely to produce significant experimental inconsistencies. The class exhibits substantial diversity in potency, selectivity, and physicochemical properties that directly impact assay outcomes and translational validity. The baseline activity of HSD17B13-IN-32 (IC50 ≤0.1 μM) is markedly different from optimized clinical-stage candidates such as BI-3231 (IC50 = 1 nM) [1] and the more advanced HSD17B13 inhibitor 32 (IC50 = 2.5 nM) [2]. These differences in target engagement magnitude are compounded by orthogonal parameters: compound 32 possesses a liver-targeting profile and optimized microsomal stability, while HSD17B13-IN-32 lacks published data in these dimensions [2]. For researchers requiring robust in vitro-to-in vivo correlation or for those advancing beyond primary screening, substituting a baseline inhibitor like HSD17B13-IN-32 for a fully characterized probe introduces uncontrolled variables that undermine reproducibility and translational inference.

HSD17B13-IN-32 Differential Evidence


Biochemical Potency Comparison

In standard enzymatic assays utilizing estradiol as a substrate, HSD17B13-IN-32 demonstrates an IC50 value of ≤0.1 μM (≤100 nM) . This baseline potency is contrasted with advanced HSD17B13 inhibitors currently in preclinical and clinical evaluation. For instance, BI-3231, a widely used chemical probe, exhibits an IC50 of 1 nM for human HSD17B13 [1], while the optimized compound HSD17B13 inhibitor 32 achieves an IC50 of 2.5 nM [2]. This represents a significant, quantifiable gap in target engagement magnitude.

HSD17B13 enzymatic assay NAFLD

In Vivo Anti-MASH Efficacy

No peer-reviewed in vivo efficacy data are currently available for HSD17B13-IN-32 in animal models of MASH or NAFLD [1]. In contrast, the comparator compound HSD17B13 inhibitor 32 has been specifically demonstrated to exhibit robust in vivo anti-MASH effects in multiple mouse models [2]. This includes the regulation of lipid metabolism, inflammation, fibrosis, and oxidative stress in diet-induced obesity (DIO) and MASH mouse models, with the authors noting it as 'the first pharmacological tool with robust in vivo anti-MASH activity' for an HSD17B13 inhibitor [2].

MASH in vivo efficacy liver fibrosis

Liver Microsomal Stability and Pharmacokinetics

Published data on the physicochemical and DMPK properties of HSD17B13-IN-32 are sparse [1]. Conversely, the more advanced HSD17B13 inhibitor 32 has been extensively characterized in these dimensions, demonstrating 'significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231' [2]. Furthermore, compound 32 possesses a unique liver-targeting profile, a key feature for enhancing therapeutic index and minimizing systemic exposure in liver disease indications [2].

microsomal stability pharmacokinetics liver targeting

Selectivity Profile Assessment

The selectivity profile of HSD17B13-IN-32 across other enzymes, receptors, and transporters is not reported in the public domain [1]. In contrast, the comparator compound HSD17B13 inhibitor 32 exhibits high selectivity, with >100-fold window over key MASH-related targets, including fatty-acid-binding proteins 1/4 (FABP1/4), free fatty acid receptor 1 (FFAR1), and a panel of 17 nuclear hormone receptors .

selectivity off-target nuclear hormone receptors

Optimal Use Cases for HSD17B13-IN-32


In Vitro Primary Screening and Hit Validation

HSD17B13-IN-32 is best suited for initial in vitro screening campaigns and as a positive control in biochemical assays where the primary requirement is confirmation of HSD17B13 target engagement at a micromolar level . Its use is appropriate in early-stage discovery where high-throughput, cost-effective confirmation of enzyme inhibition is prioritized over advanced DMPK or in vivo properties. The established activity of ≤0.1 μM against estradiol provides a functional benchmark for validating assay performance .

Mechanistic Studies and Biochemical Characterization

This compound can serve as a tool for in vitro mechanistic studies focused on the downstream consequences of HSD17B13 inhibition in cell culture models . However, due to the lack of selectivity data, researchers should be cautious when interpreting phenotypic results and consider orthogonal approaches to confirm on-target effects [1]. It is particularly useful for laboratories establishing new HSD17B13 assays or requiring a reference inhibitor to compare with novel compounds from screening .

Ex Vivo and Cell-Free Assay Validation

The well-defined biochemical activity of HSD17B13-IN-32 makes it a reliable reagent for ex vivo studies in liver tissue homogenates or cell-free systems . In these simplified contexts, the absence of in vivo PK data is irrelevant, and the compound's activity can be leveraged to confirm the presence of targetable HSD17B13 enzymatic function or to assess the pharmacodynamic effects of genetic variants on enzyme activity .

Chemical Biology Tool Collections

For institutions or research groups maintaining a chemical biology toolbox, HSD17B13-IN-32 represents a foundational, commercially available entry in the HSD17B13 inhibitor space . It is a cost-effective option for equipping new labs with the capability to interrogate HSD17B13 biology. However, for users whose work will progress to animal models or translational studies, it is recommended to also procure a more fully characterized probe such as HSD17B13 inhibitor 32 or BI-3231 to ensure experimental continuity and data comparability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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